molecular formula C16H21NO4 B1439952 cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid CAS No. 1187931-40-3

cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

Cat. No.: B1439952
CAS No.: 1187931-40-3
M. Wt: 291.34 g/mol
InChI Key: JNMGJNQZIAVFJE-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enantioselective proteins, where the spatial orientation of its substituents can lead to different biological profiles . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to enzyme active sites or allosteric sites can result in inhibition or activation of enzymatic activity . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function, necessitating careful consideration of its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact varies significantly with changes in dosage, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within cells . Understanding the metabolic pathways associated with this compound is crucial for elucidating its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can influence the compound’s bioavailability and efficacy, making it an important aspect of its biochemical analysis.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The activity and function of the compound can vary depending on its localization, highlighting the importance of understanding its subcellular distribution in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid typically involves the reaction of 2-phenylpyrrolidine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity .

Chemical Reactions Analysis

Types of Reactions

cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alcohols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid include:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMGJNQZIAVFJE-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151014
Record name rel-1-(1,1-Dimethylethyl) (2R,3S)-2-phenyl-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-40-3
Record name rel-1-(1,1-Dimethylethyl) (2R,3S)-2-phenyl-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) (2R,3S)-2-phenyl-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 5
cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 6
cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.